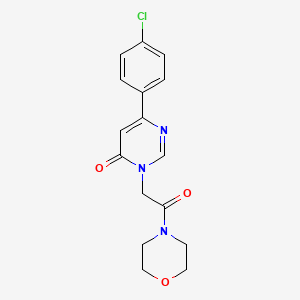

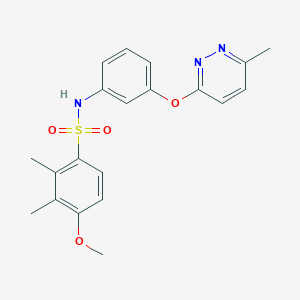

![molecular formula C17H12N2O3S B2529336 N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034436-81-0](/img/structure/B2529336.png)

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide" is a derivative of benzo[d]thiazole-2-carboxamide, which is a core structure known for its biological activity. The bifuran moiety suggests potential for interaction with biological targets, possibly through pi-pi interactions or hydrogen bonding. The benzo[d]thiazole scaffold is a common feature in molecules with anticancer properties, as seen in various synthesized derivatives that have been evaluated for their biological activities, including anticancer, antibacterial, antifungal, and diuretic effects .

Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamide derivatives often involves the reaction of appropriate acid chlorides with amines or other nitrogen-containing nucleophiles. For example, a series of biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . Similarly, the synthesis of N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide would likely involve a condensation reaction between a bifuran-substituted amine and benzo[d]thiazole-2-carboxylic acid or its derivatives.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-2-carboxamide derivatives is characterized by the presence of the benzo[d]thiazole ring system, which is known to confer rigidity to the molecule and allow for specific interactions with biological targets. The presence of the carboxamide group is essential for the biological activity, as it can participate in hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

Benzo[d]thiazole-2-carboxamide derivatives can undergo various chemical reactions, depending on the substituents present on the molecule. For instance, the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines resulted in the formation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides . The bifuran moiety in N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide could potentially undergo electrophilic substitution reactions or act as a dienophile in Diels-Alder reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-2-carboxamide derivatives are influenced by their molecular structure. The presence of the carboxamide group typically increases solubility in polar solvents and may enhance the molecule's ability to cross biological membranes. The bifuran moiety could contribute to the lipophilicity of the compound, affecting its pharmacokinetic properties. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds .

Scientific Research Applications

Antidepressant-like Effects

The compound N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide 6k, which shares structural similarities with the queried compound, demonstrated antidepressant-like effects. This was evidenced through various rodent behavioral battery tests. The substance reduced immobility time, increased swimming behavior in forced swim tests, and potentiated 5-hydroxytryptamine-induced head twitch response, indicating an increase in serotonergic neurotransmission in the brain. Furthermore, it showcased anti-anhedonia effects by increasing sucrose consumption and reversing behavioral alterations in olfactory bulbectomy rats, signifying its potential as an antidepressant-like agent (Kurhe et al., 2014).

Anticancer Properties

The benzothiazole derivative compounds, including those structurally related to the requested compound, have been researched for their potential anticancer properties. For instance, derivatives like 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193) have shown promising results against various types of cancer, including lung carcinoma. They are believed to exert antineoplastic effects via a state of guanine nucleotide depletion, revealing a potential pathway for cancer treatment (Jayaram et al., 1982).

Anti-inflammatory and Antioxidant Activities

Benzofused thiazole derivatives have been highlighted for their potential as anti-inflammatory and antioxidant agents. Studies have shown that certain benzofused thiazole analogues, including those structurally similar to the queried compound, exhibit significant anti-inflammatory and antioxidant activities. These properties are advantageous for developing therapeutic agents for various conditions, including those related to inflammation and oxidative stress (Raut et al., 2020).

Mechanism of Action

Future Directions

The development of “N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide” and similar compounds as potential antituberculosis agents is a promising area of research . Future studies could focus on further optimizing the chemical structure of these compounds to enhance their anti-TB activity and reduce their potential toxicity .

properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-16(17-19-12-4-1-2-6-15(12)23-17)18-10-11-7-8-14(22-11)13-5-3-9-21-13/h1-9H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKGPALOCFANQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

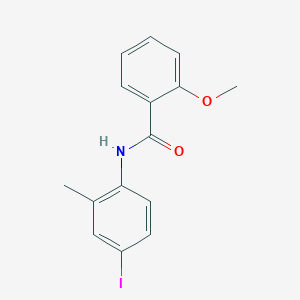

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

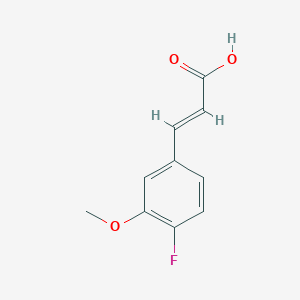

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)

![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)